5-Chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride
Overview
Description
5-Chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride is a chemical compound with the molecular formula C4H3Cl2NO3S and a molecular weight of 216.04 g/mol . This compound is notable for its use in various chemical reactions and its applications in scientific research.
Preparation Methods
The synthesis of 5-Chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride typically involves the reaction of 5-chloro-3-methyl-1,2-oxazole with chlorosulfonic acid. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield.
Chemical Reactions Analysis
5-Chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include nucleophiles like amines and alcohols, and the major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology and Medicine: This compound may be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are crucial in various synthetic pathways and can influence the biological activity of the resulting compounds .
Comparison with Similar Compounds
5-Chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride can be compared with other similar compounds such as:
5-Chloro-3-methyl-1,2-oxazole-4-carbonyl chloride: This compound has a carbonyl chloride group instead of a sulfonyl chloride group, leading to different reactivity and applications.
3-Methyl-1,2-oxazole-4-sulfonyl chloride: Lacks the chlorine atom at the 5-position, which can affect its chemical properties and reactivity.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
5-chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NO3S/c1-2-3(11(6,8)9)4(5)10-7-2/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOGQQNILXOVHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311318-29-2 | |
Record name | 5-chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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